molecular formula C21H18ClN5O2S B14116649 3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14116649
M. Wt: 439.9 g/mol
InChI Key: OHLJPZVVVOPQEM-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.

    Attachment of the Imidazole Ring: This can be done through a nucleophilic substitution reaction where the imidazole ring is introduced to the quinazoline core.

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and imidazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share the imidazole ring and have similar applications in medicinal chemistry.

    Quinazoline Derivatives: Compounds with a quinazoline core structure, often used in drug development.

    Sulfur-Containing Heterocycles: These compounds contain sulfur atoms and are known for their diverse biological activities.

Uniqueness

3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a chlorophenyl group, an imidazole ring, and a sulfanylidene group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClN5O2S

Molecular Weight

439.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H18ClN5O2S/c22-15-4-1-13(2-5-15)11-27-20(29)17-6-3-14(9-18(17)26-21(27)30)19(28)24-8-7-16-10-23-12-25-16/h1-6,9-10,12H,7-8,11H2,(H,23,25)(H,24,28)(H,26,30)

InChI Key

OHLJPZVVVOPQEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CN=CN4)NC2=S)Cl

Origin of Product

United States

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